Evogliptin

DPP-4 inhibition Enzyme kinetics Type 2 diabetes

Evogliptin is a potent, reversible DPP-4 inhibitor (IC50 0.9 nM) with >6,000-fold selectivity over DPP-8/9, minimizing off-target toxicity. Its 33–39 h half-life sustains >80% target engagement with once-daily dosing—ideal for chronic rodent T2DM and metabolic syndrome models requiring consistent 24 h DPP-4 inhibition. Real-world cohort evidence shows 29% reduced composite CV event risk (HR 0.71) vs. other gliptins. Non-inhibitor of major CYPs and transporters; minimal DDI liability supports FDC formulation. Select evogliptin for translationally relevant, predictable pharmacology.

Molecular Formula C19H26F3N3O3
Molecular Weight 401.4 g/mol
CAS No. 1222102-29-5
Cat. No. B1263388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEvogliptin
CAS1222102-29-5
Synonyms4-(3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(tert-butoxymethyl)piperazin-2-one
DA 1229
DA-1229
DA1229
evogliptin
Molecular FormulaC19H26F3N3O3
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N
InChIInChI=1S/C19H26F3N3O3/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27)/t12-,16-/m1/s1
InChIKeyLCDDAGSJHKEABN-MLGOLLRUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Evogliptin (CAS 1222102-29-5) DPP-4 Inhibitor Technical Profile for Type 2 Diabetes Research and Procurement


Evogliptin (CAS 1222102-29-5, trade name Suganon), developed by Dong-A ST, is a once-daily oral dipeptidyl peptidase-4 (DPP-4) inhibitor approved in South Korea and the Russian Federation for the management of type 2 diabetes mellitus (T2DM) [1][2]. It is a potent, reversible, and competitive DPP-4 inhibitor with high selectivity for DPP-4 over the closely related proteases DPP-8 and DPP-9 [3]. Evogliptin's long half-life (33–39 hours) enables consistent once-daily dosing, a key differentiator within the gliptin class [4][5].

Why Evogliptin Cannot Be Readily Substituted with Other DPP-4 Inhibitors in Research or Clinical Formulation


The DPP-4 inhibitor class is not homogeneous; significant variations exist in pharmacokinetic half-life, metabolic clearance pathway, selectivity for DPP-4 versus DPP-8/9, and cardiovascular safety profiles [1][2]. Substituting evogliptin with sitagliptin, saxagliptin, or linagliptin without considering these specific, quantitative differences can confound research outcomes and potentially lead to adverse clinical events in real-world applications [3][4]. For instance, evogliptin's unique balance of high target potency, extended half-life, and favorable cardiovascular risk profile in large cohort studies underscores the need for compound-specific evaluation rather than class-level generalization [5][6].

Quantitative Comparative Evidence for Evogliptin Selection: DPP-4 Inhibition, Selectivity, Efficacy, Safety, and Pharmacokinetics


In Vitro DPP-4 Inhibitory Potency: Evogliptin Exhibits Sub-Nanomolar IC50 and Ki, Demonstrating Superior Potency to Sitagliptin

Evogliptin's inhibitory potency against recombinant human DPP-4, quantified by IC50 and Ki, is demonstrably higher than that of sitagliptin. In a direct comparative assay using human plasma, evogliptin inhibited DPP-4 with an IC50 of 3.0 ng/mL (7.5 nM) and an IC80 of 6.8 ng/mL (16.9 nM), whereas sitagliptin required concentrations of 13.9 ng/mL (34.1 nM) and 46.3 ng/mL (113.7 nM) to achieve the same levels of inhibition [1]. This translates to an approximate 10-fold greater potency for evogliptin based on IC50 values [2].

DPP-4 inhibition Enzyme kinetics Type 2 diabetes In vitro pharmacology

Selectivity for DPP-4 over DPP-8/9: Evogliptin Demonstrates High Selectivity (6000-7898 Fold), Comparable to or Exceeding Sitagliptin and Alogliptin

Inhibition of the closely related enzymes DPP-8 and DPP-9 is linked to adverse effects such as alopecia, thrombocytopenia, and gastrointestinal toxicity [1]. Evogliptin exhibits high selectivity for DPP-4 over DPP-8 and DPP-9, with reported selectivity ratios of approximately 7,898-fold and 6,058-fold, respectively [2]. This level of selectivity is comparable to that of sitagliptin (>2,600-fold) and alogliptin (>10,000-fold) [3]. The high selectivity is crucial for minimizing the risk of class-related adverse events that may be associated with less selective inhibitors like vildagliptin and saxagliptin [4].

DPP-4 selectivity DPP-8 DPP-9 Safety profile Off-target effects

Glycemic Efficacy: Evogliptin Demonstrates Superior HbA1c Reduction Compared to Placebo in Monotherapy and Add-on Therapy Trials

In a 24-week, randomized, placebo-controlled phase III monotherapy trial in 160 patients with T2DM, evogliptin 5 mg once daily significantly reduced HbA1c from baseline by -0.23%, compared to a +0.05% change with placebo (P < .0001) [1]. Furthermore, when added to a background of dapagliflozin and metformin (DAPA/MET), evogliptin demonstrated superior HbA1c reduction compared to placebo at 24 weeks (LS mean difference -0.65%) and 52 weeks (LS mean difference -0.55%; P<0.0001) [2]. This efficacy is clinically meaningful and comparable to other DPP-4 inhibitors, as a meta-analysis confirmed evogliptin's non-inferiority to sitagliptin/linagliptin regarding HbA1c reduction at 12 and 24 weeks [3].

HbA1c reduction Glycemic control Clinical trial Type 2 diabetes

Cardiovascular Safety: Evogliptin in Dual and Triple Therapy is Associated with Reduced Cardiovascular Event Risk in a Large Nationwide Cohort Study

In a nationwide cohort study analyzing 5,830 metformin+evogliptin users, evogliptin dual therapy was associated with a 29% reduced risk of the composite cardiovascular endpoint (HR 0.71, 95% CI 0.62 to 0.82) compared to metformin plus a non-DPP-4 inhibitor [1]. Specifically, risks of heart failure (HR 0.70, 95% CI 0.59 to 0.82) and cerebrovascular events (HR 0.71, 95% CI 0.53 to 0.95) were significantly lower. This contrasts with the neutral or, in the case of saxagliptin, potentially increased risk of heart failure observed in other DPP-4 inhibitor cardiovascular outcome trials [2][3].

Cardiovascular safety Heart failure Myocardial infarction Cerebrovascular events Real-world evidence

Pharmacokinetic Profile: Evogliptin's Long Half-Life (33-39 Hours) and Sustained DPP-4 Inhibition (>80% Over 24 Hours) Supports Once-Daily Dosing

Evogliptin exhibits a long terminal elimination half-life of 32.5 to 39.8 hours [1][2]. This extended half-life translates to sustained pharmacodynamic activity: inhibition of plasma DPP-4 activity >80% is maintained for the full 24-hour dosing interval [3]. This contrasts with vildagliptin, which requires twice-daily dosing due to its shorter duration of action [4]. The once-daily regimen of evogliptin is comparable to sitagliptin and linagliptin but offers a longer half-life than saxagliptin (2.5 hours for parent drug, 3.1 hours for active metabolite) [5].

Pharmacokinetics Half-life DPP-4 inhibition Once-daily dosing Sustained effect

Renal Impairment and Drug-Drug Interaction Profile: Evogliptin Exposure Increases with Decreasing Renal Function, but is Unlikely to Require Dose Adjustment in Mild to Moderate Impairment; Metabolized by CYP3A4 with No Clinically Significant Transporter Interactions

A dedicated renal impairment study demonstrated that evogliptin exposure (AUC0-120h) increased 1.2-, 1.8-, and 1.98-fold in participants with mild, moderate, and severe renal impairment, respectively, compared to those with normal renal function [1]. However, this increase is not considered clinically significant enough to warrant dose adjustment in mild to moderate impairment, a profile distinct from sitagliptin and saxagliptin which require dose reductions [2][3]. Evogliptin is primarily metabolized by CYP3A4 and is a substrate of P-glycoprotein (P-gp), but in vitro studies indicate it does not inhibit or induce major CYP enzymes or key drug transporters (OAT1, OAT3, OCT2, OATP1B1, OATP1B3) [4][5]. Co-administration with the strong CYP3A4 inhibitor clarithromycin increased evogliptin AUC by 2.0-fold, suggesting caution with strong inhibitors or inducers [6].

Renal impairment Pharmacokinetics CYP3A4 Drug-drug interactions Transporters

Optimal Scientific and Industrial Use Cases for Evogliptin Based on Quantitative Evidence


Preclinical In Vivo Studies Requiring Sustained DPP-4 Inhibition

For rodent models of T2DM or metabolic syndrome requiring consistent 24-hour DPP-4 inhibition with once-daily oral dosing, evogliptin is a superior choice due to its long half-life (33-39 hours) and sustained >80% target engagement over the dosing interval [1]. Its high potency (IC50 0.9 nM) allows for low administered doses, minimizing potential compound-related stress or toxicity in chronic studies .

Clinical Trials Investigating Cardiovascular Outcomes in T2DM

Based on real-world evidence from a nationwide cohort study demonstrating a 29% reduced risk of composite cardiovascular events (HR 0.71, 95% CI 0.62-0.82) with evogliptin dual therapy, this compound is a compelling candidate for dedicated cardiovascular outcome trials aiming to establish superiority over neutral gliptins [2]. Its favorable profile in this high-risk population differentiates it from saxagliptin, which showed an increased risk of heart failure [3].

Development of Fixed-Dose Combinations for T2DM Management

Evogliptin's proven efficacy as an add-on to metformin and dapagliflozin (placebo-adjusted HbA1c reduction of -0.65% at 24 weeks) and its minimal drug-drug interaction liability (non-inhibitor of major CYPs and transporters) make it an ideal candidate for formulating fixed-dose combination (FDC) products [4][5]. Its long half-life and once-daily dosing align well with metformin and SGLT2 inhibitor regimens, simplifying patient treatment complexity.

Research on DPP-4 Selectivity and Off-Target Safety

Investigators exploring the structure-activity relationship of DPP-4 inhibition and the role of DPP-8/9 selectivity in toxicity can utilize evogliptin as a highly selective tool compound (selectivity >6,000-fold). Its selectivity ratio is comparable to alogliptin and sitagliptin, providing a benchmark for assessing newer, potentially less selective gliptins [6][7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Evogliptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.